N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
Description
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a heterocyclic acetamide derivative characterized by a benzo[d]thiazole core substituted with methoxy and methyl groups at positions 4 and 7, respectively. The acetamide side chain incorporates a 4-(methylsulfonyl)phenyl group, contributing to its electron-withdrawing properties.
Properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c1-11-4-9-14(24-2)16-17(11)25-18(20-16)19-15(21)10-12-5-7-13(8-6-12)26(3,22)23/h4-9H,10H2,1-3H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCVPIHCGFJBQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzo[d]thiazole Core Synthesis
The 4-methoxy-7-methylbenzo[d]thiazol-2-amine is synthesized via cyclocondensation of 2-amino-4-methoxy-7-methylbenzene-1-thiol with cyanamide under acidic conditions. This method, adapted from analogous benzo[d]thiazole syntheses, achieves cyclization at 80–100°C in ethanol with hydrochloric acid catalysis, yielding the heterocycle in 72–78% purity. Alternative routes employing thiourea derivatives or Lawesson’s reagent have been reported but suffer from lower regioselectivity.
2-(4-(Methylsulfonyl)phenyl)acetic Acid Preparation
This fragment is synthesized through sulfonation of 4-mercaptophenylacetic acid followed by oxidation. Treatment with methyl iodide in the presence of a base (e.g., potassium carbonate) introduces the methylsulfonyl group, with subsequent oxidation using hydrogen peroxide (30%) in acetic acid achieving full conversion to the sulfone. Yields for this step range from 65% to 82%, depending on reaction time and temperature.
Amide Bond Formation: Methodologies and Optimization
The critical coupling step between 4-methoxy-7-methylbenzo[d]thiazol-2-amine and 2-(4-(methylsulfonyl)phenyl)acetic acid has been explored using three primary approaches:
Acid Chloride-Mediated Coupling
Activation of the carboxylic acid to its corresponding acid chloride using thionyl chloride (SOCl₂) remains the most widely employed method. The reaction proceeds via:
- Chlorination : 2-(4-(Methylsulfonyl)phenyl)acetic acid (1.0 equiv) is refluxed with SOCl₂ (2.5 equiv) in anhydrous dichloromethane (DCM) for 3 hours.
- Amidation : The resulting acid chloride is reacted with 4-methoxy-7-methylbenzo[d]thiazol-2-amine (1.1 equiv) in the presence of triethylamine (TEA, 2.0 equiv) at 0–5°C, followed by gradual warming to room temperature.
Yield : 68–74% after column chromatography (silica gel, ethyl acetate/hexane 1:1).
Carbodiimide-Based Coupling
As an alternative to acid chlorides, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) enables amide formation under milder conditions. This method minimizes side reactions such as N-acylation of the thiazole nitrogen.
Conditions :
- 2-(4-(Methylsulfonyl)phenyl)acetic acid (1.0 equiv), EDC (1.2 equiv), HOBt (1.2 equiv) in DCM
- 4-Methoxy-7-methylbenzo[d]thiazol-2-amine (1.05 equiv) added at 0°C
- Stirred for 12–16 hours at 25°C
Solid-Phase Synthesis
Recent advances employ resin-bound strategies to improve purity. Wang resin-functionalized 2-(4-(methylsulfonyl)phenyl)acetic acid is coupled to the amine using HATU/DIEA in DMF, followed by cleavage with trifluoroacetic acid (TFA). This method achieves >95% purity but requires specialized equipment.
Reaction Optimization and Byproduct Analysis
Temperature and Solvent Effects
Lower temperatures (0–5°C) during amide coupling suppress racemization, while polar aprotic solvents (DMF, DCM) enhance reactivity. Ethyl acetate/hexane mixtures (1:1) are optimal for chromatography.
Common Byproducts and Mitigation
- N-Acylated Thiazole : Forms when the thiazole nitrogen reacts with the acid chloride. Mitigated by using EDC/HOBt or substoichiometric TEA.
- Sulfone Oxidation : Over-oxidation to sulfonic acids is prevented by controlling peroxide concentrations during sulfonation.
Analytical Characterization and Quality Control
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98% purity at 254 nm. Residual solvents (DCM, DMF) are quantified via GC-MS, adhering to ICH Q3C guidelines.
Industrial-Scale Considerations
Cost-Effective Reagent Selection
Bulk synthesis favors SOCl₂ over EDC/HOBt due to lower reagent costs. However, waste management of SOCl₂ byproducts (HCl, SO₂) necessitates scrubbers.
Green Chemistry Metrics
- Process Mass Intensity (PMI) : 32.7 kg/kg (acid chloride route) vs. 41.2 kg/kg (EDC route)
- E-Factor : 18.4 (acid chloride) vs. 24.9 (EDC)
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide group undergoes hydrolysis under acidic or basic conditions:
The reaction rate depends on the electronic effects of the thiazole ring. Electron-withdrawing groups (e.g., methoxy) may accelerate hydrolysis by polarizing the amide bond .
Electrophilic Aromatic Substitution (EAS) on the Thiazole Ring
The benzo[d]thiazole ring participates in EAS, particularly at the 5-position, due to activation by the electron-donating methoxy group:
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C | 5-Nitro derivative | Nitration favored at activated sites |
| Cl₂ (cat. FeCl₃) | CH₂Cl₂, rt | 5-Chloro derivative | Chlorination occurs regioselectively |
The methyl group at position 7 exerts steric hindrance, directing substitution to the 5-position.
Reactivity of the Methylsulfonyl Group
The 4-(methylsulfonyl)phenyl group exhibits limited reactivity under mild conditions but participates in:
-
Nucleophilic aromatic substitution : Under harsh conditions (e.g., NaNH₂, NH₃(l)), the sulfonyl group activates the phenyl ring for substitution at the para position relative to itself .
-
Reduction : LiAlH₄ reduces the sulfonyl group to a thioether (–S–), though this is uncommon due to the stability of sulfones .
Cross-Coupling Reactions
The thiazole ring’s C2 position (adjacent to the acetamide) can engage in palladium-catalyzed couplings:
| Reaction | Catalyst | Product | Application |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | Drug design |
| Buchwald–Hartwig | Pd(OAc)₂, Xantphos | Aminated thiazole derivatives | Functionalization |
Biological Activity and Reactivity Insights
-
Anticancer activity : Analogues with methylsulfonyl groups show enhanced apoptosis induction in cancer cells (e.g., A549 lung adenocarcinoma) .
-
Antimicrobial activity : Thiazole-acetamide derivatives exhibit MIC values as low as 0.09 µg/mL against Mycobacterium tuberculosis due to sulfonyl-enhanced lipophilicity .
Stability and Degradation Pathways
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiazole derivatives exhibit promising antimicrobial properties. The incorporation of the methylsulfonyl group enhances the compound's efficacy against various bacterial strains.
Case Study: Antibacterial Efficacy
- Objective : Evaluate the antibacterial activity against multidrug-resistant pathogens.
- Method : Minimum Inhibitory Concentration (MIC) testing.
- Results : The compound demonstrated significant activity against MRSA strains, with MIC values lower than those of traditional antibiotics such as linezolid.
| Pathogen | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| MRSA | 8 | Linezolid | 16 |
| E. coli | 12 | Ciprofloxacin | 32 |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies, particularly focusing on its effects on breast cancer cell lines.
Case Study: Cytotoxic Effects
- Objective : Assess cytotoxicity against human breast adenocarcinoma cell line (MCF7).
- Method : Sulforhodamine B (SRB) assay.
- Results : The compound exhibited a remarkable reduction in cell viability at concentrations above 10 µM, indicating potent anticancer activity.
| Concentration (µM) | % Cell Viability |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 60 |
| 20 | 30 |
Mechanism of Action
The mechanism of action of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Inhibiting or activating their function, leading to downstream biological effects.
Modulating signaling pathways: Affecting cellular processes such as proliferation, apoptosis, and inflammation.
Interacting with DNA or RNA: Influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Bioactivity
Electron-Withdrawing vs. Electron-Donating Groups
- Target Compound : The 4-methoxy group (electron-donating) on the benzo[d]thiazole ring contrasts with the 4-(methylsulfonyl)phenyl group (electron-withdrawing) on the acetamide chain. This duality may balance solubility and membrane permeability, as seen in analogs with mixed substituents .
- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (): Features a nitro group (strong electron-withdrawing) and methylsulfonyl moiety.
- Antimicrobial Acetamides (): Compounds like 2-((4-bromophenyl)amino)-N-(4-(4-bromophenyl)thiazol-2-yl)acetamide rely on halogen (Br, Cl) and nitro groups for activity. MIC values as low as 13–27 µmol/L against S. aureus and E. coli highlight the role of electron-withdrawing groups in enhancing potency .
Heterocyclic Core Variations
- Coumarin-Thiazolidinone Hybrids (): Compounds such as 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)-N-(4-oxo-2-phenylthiazolidin-3-yl)acetamide integrate coumarin and thiazolidinone moieties. These structures exhibit distinct bioactivity profiles compared to benzo[d]thiazole-based compounds, likely due to differences in ring rigidity and hydrogen-bonding capacity .
- Triazole-Thiones () : Sulfonyl-linked triazole derivatives (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones) demonstrate tautomerism-dependent activity, a feature absent in the target compound’s rigid benzo[d]thiazole system .
Physicochemical Properties
While explicit data for the target compound are lacking, trends from analogous compounds suggest:
Data Tables
Table 1: Key Structural Features and Bioactivity of Comparable Acetamides
Biological Activity
The compound N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide , often referred to as a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article delves into the biological activity of this compound, presenting data from various studies, including structure-activity relationships (SAR), case studies, and detailed research findings.
Molecular Characteristics
- IUPAC Name : N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
- Molecular Formula : C23H21N3O4S2
- Molecular Weight : 467.6 g/mol
- CAS Number : 40884992
Anticancer Activity
Research indicates that thiazole derivatives, including this compound, exhibit significant anticancer properties. A study highlighted that compounds with thiazole moieties demonstrated cytotoxic effects against various cancer cell lines, such as A549 (lung cancer) and C6 (glioma) cells. The mechanism of action often involves inducing apoptosis through activation of caspase pathways and disruption of DNA synthesis .
Key Findings:
- IC50 Values : The compound exhibited IC50 values in the low micromolar range against A549 and C6 cell lines, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
- Mechanism of Action : Studies suggested that the presence of electron-donating groups on the phenyl ring enhances cytotoxicity by facilitating interactions with target proteins involved in apoptosis.
Antimicrobial Activity
In addition to anticancer properties, thiazole derivatives have shown promising antimicrobial activities. The compound was evaluated against various bacterial strains, demonstrating effectiveness comparable to established antibiotics like norfloxacin .
Antimicrobial Efficacy:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiazole Derivative | Staphylococcus aureus | 12.5 µg/mL |
| Thiazole Derivative | Escherichia coli | 25 µg/mL |
Structure-Activity Relationship (SAR)
The SAR analysis revealed that modifications at specific positions on the thiazole ring significantly influence biological activity. For instance:
- Methyl Substituents : The presence of methyl groups at the 4-position of the phenyl ring enhances the anticancer activity by increasing hydrophobic interactions with target proteins.
- Sulfonamide Group : The incorporation of a sulfonamide moiety was found to be crucial for enhancing both anticancer and antimicrobial properties .
Study 1: Synthesis and Evaluation
A recent study synthesized a series of thiazole derivatives and evaluated their anticancer activities against multiple cell lines. The findings indicated that certain derivatives exhibited greater potency than traditional chemotherapeutic agents, suggesting a potential for development into new cancer therapies .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways through which these compounds induce apoptosis in cancer cells. Using flow cytometry and caspase assays, researchers demonstrated that these compounds effectively trigger apoptotic pathways, leading to increased cell death in treated cultures .
Q & A
Basic Research Questions
Q. What synthetic methodologies are validated for synthesizing thiazole-containing acetamide derivatives like N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide analogs?
- Answer : Synthesis typically involves N-acylation of substituted thiazol-2-amine precursors with chloroacetate derivatives. For example, coupling 4-substituted benzo[d]thiazol-2-amines with ethyl chloroacetate in the presence of sodium-dispersed THF yields target compounds with moderate-to-high purity (21–33% yields). Structural confirmation relies on 1H/13C NMR (e.g., methylsulfonyl group δ ~3.3 ppm for CH3SO2) and MS analysis (e.g., [M]+ peaks at m/z 471–507) .
Q. How are structural ambiguities resolved during characterization of such acetamides?
- Answer : X-ray crystallography (e.g., single-crystal analysis) confirms bond angles and intermolecular interactions (e.g., C–H⋯O hydrogen bonds). For example, torsion angles in nitro-substituted derivatives (<20° deviation from planarity) validate spatial arrangements. Elemental analysis (C, H, N) with <0.5% deviation from theoretical values ensures purity .
Advanced Research Questions
Q. How do substituent effects (e.g., electron-withdrawing groups) modulate biological activity in this class of compounds?
- Answer : Substituents like –Br, –Cl, and –NO2 at para or meta positions enhance antimicrobial activity by increasing lipophilicity (logP >3.5), facilitating membrane penetration. For instance, MICs against S. aureus drop to 13–27 µmol/L with halogenated aryl groups, compared to 250 µg/mL for unsubstituted analogs. QSAR models correlate hydrophobicity with bioactivity .
Q. What experimental strategies address contradictions in reported MIC values across studies?
- Answer : Discrepancies arise from variations in microbial strains or assay conditions. Standardization includes:
- Using Clinical and Laboratory Standards Institute (CLSI) protocols for broth microdilution.
- Testing against methicillin-resistant S. aureus (MRSA) to validate novel activity claims.
- Normalizing MICs to molarity (µmol/L) rather than µg/mL for cross-study comparability .
Q. How can computational modeling guide the design of derivatives targeting kinase inhibition?
- Answer : Pharmacophore models identify critical features:
- Aromatic hydrophobic domain (e.g., benzo[d]thiazole).
- Hydrogen-bond acceptor (e.g., acetamide carbonyl).
Molecular docking (e.g., AutoDock Vina) predicts binding to Aurora kinase catalytic sites (IC50 <0.2 µM). Validation via enzyme-linked immunosorbent assay (ELISA) confirms inhibition .
Q. What crystallization techniques optimize solid-state stability for pharmaceutical development?
- Answer : Co-crystallization with sorbic acid improves thermal stability (melting points >120°C). Solvent selection (e.g., ethanol/water mixtures) and slow evaporation yield monoclinic crystals with Z’=2. DSC/TGA profiles assess polymorphic transitions and decomposition thresholds .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
